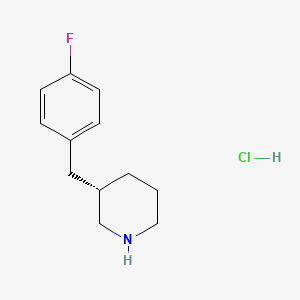

(S)-3-(4-Fluorobenzyl)piperidine hydrochloride

Overview

Description

Synthesis Analysis

This compound is used as a reactant in the synthesis of 4-(Substituted-benzyl)piperidines and (±)-3-(Substituted-benzyl)pyrrolidines . It is an important and valuable pharmaceutical intermediate .Molecular Structure Analysis

The molecular formula of this compound is C12H17ClFN . The SMILES string representation is FC(C=C1)=CC=C1CC2CCNCC2.Cl .Chemical Reactions Analysis

As a reactant, it is used in the synthesis of 4-(Substituted-benzyl)piperidines and (±)-3-(Substituted-benzyl)pyrrolidines . It is an important and valuable pharmaceutical intermediate .Physical And Chemical Properties Analysis

The compound is a solid . The molecular weight is 229.72 g/mol .Scientific Research Applications

Organic Synthesis

6-Fluorochromano-4-one: is a valuable building block in organic synthesis. It serves as an intermediate in the synthesis of various fluorinated heterocyclic compounds . The fluorine atom on the chromanone ring can significantly influence the biological activity of the synthesized compounds due to the unique properties of fluorine, such as its small size, high electronegativity, and ability to form stable bonds with carbon .

Medicinal Chemistry

The derivative (S)-3-(4-Fluorobenzyl)piperidine hydrochloride has been explored for its potential as a tyrosinase inhibitor . Tyrosinase is an enzyme involved in the production of melanin, and inhibitors can be used in the treatment of hyperpigmentation disorders and as skin-whitening agents.

Analytical Chemistry

6-Fluorochromano-4-one: may be used as an internal standard in chromatography-mass spectrometry analyses to investigate the emission of carbonyls from various sources, including vehicles and industrial processes . Its stability and distinct spectral properties make it suitable for such applications.

Material Science

The compound has been tested in the specific synthetic route for the preparation of organically modified xerogel . Xerogels are porous solid materials formed from gels by drying with unhindered shrinkage, and they have applications in insulation, as catalysts, and in sensors.

Neuroscience Research

The derivative (S)-3-(4-Fluorobenzyl)piperidine hydrochloride is of interest in neuroscience research due to its structural similarity to known neuroactive compounds . It could serve as a lead compound in the development of new therapeutic agents targeting neurological pathways .

Safety and Hazards

The compound is classified as Acute Tox. 4 Oral - Eye Irrit. 2 - Skin Irrit. . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of skin contact, wash with plenty of soap and water . If eye contact occurs, rinse cautiously with water for several minutes .

properties

IUPAC Name |

(3S)-3-[(4-fluorophenyl)methyl]piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16FN.ClH/c13-12-5-3-10(4-6-12)8-11-2-1-7-14-9-11;/h3-6,11,14H,1-2,7-9H2;1H/t11-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVDNGUDOVPBOPT-MERQFXBCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)CC2=CC=C(C=C2)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](CNC1)CC2=CC=C(C=C2)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-3-(4-Fluorobenzyl)piperidine hydrochloride | |

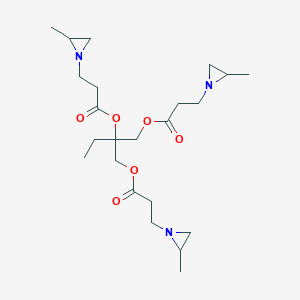

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.